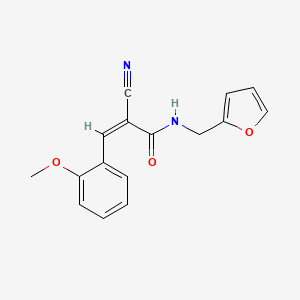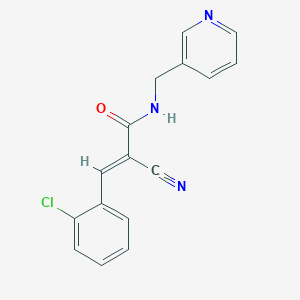![molecular formula C29H25N5O3S B11682418 2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide](/img/structure/B11682418.png)
2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(3,4-ジメトキシフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-1-ナフチルメチリデン]アセトヒドラジドは、トリアゾール誘導体のクラスに属する複雑な有機化合物です。この化合物は、トリアゾール環、スルファニル基、およびナフチルメチリデン部分を含む独自の構造によって特徴付けられます。その潜在的な生物学的および化学的特性により、さまざまな分野の科学研究で注目を集めています。
準備方法
合成ルートと反応条件
2-{[5-(3,4-ジメトキシフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-1-ナフチルメチリデン]アセトヒドラジドの合成は、通常、複数のステップを伴います反応条件では、通常、特定の触媒、溶媒、および温度制御を使用して、目的の生成物を高純度および高収率で得ることが必要です .
工業生産方法
この特定の化合物の詳細な工業生産方法は、広く文書化されていませんが、一般的なアプローチは、ラボの合成プロセスをスケールアップすることです。これには、反応条件の最適化、工業用グレードの機器の使用、および安全および環境規制の遵守が含まれます。 連続フローリアクターや自動システムの使用は、大規模生産における効率と一貫性を向上させることができます .
化学反応の分析
反応の種類
2-{[5-(3,4-ジメトキシフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-1-ナフチルメチリデン]アセトヒドラジドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、酸素の付加または水素の除去を伴います。
還元: この反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、水素の付加または酸素の除去を伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、以下が含まれます。
酸化剤: 過酸化水素、過マンガン酸カリウム
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム
触媒: 炭素担持パラジウム、酸化白金
溶媒: メタノール、エタノール、ジクロロメタン
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりスルホキシドまたはスルホンが生成される可能性があり、一方、還元によりチオールまたはスルフィドが生成される可能性があります .
科学研究への応用
2-{[5-(3,4-ジメトキシフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-1-ナフチルメチリデン]アセトヒドラジドは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成や反応機構の研究のためのビルディングブロックとして使用されます。
生物学: 抗菌性、抗真菌性、抗がん性などの潜在的な生物活性について調査されています。
医学: 創薬や疾患治療などの潜在的な治療用途について探求されています。
科学的研究の応用
2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and disease treatment.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-{[5-(3,4-ジメトキシフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-1-ナフチルメチリデン]アセトヒドラジドの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素または受容体に結合し、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。 正確な分子標的と経路は、特定のアプリケーションと状況によって異なる場合があります .
類似化合物の比較
類似化合物
- N'-[(E)-(2,5-ジメトキシフェニル)メチリデン]-2-{[4-フェニル-5-(3,4,5-トリメトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジド
- N'-[(E)-(3,4-ジメトキシフェニル)メチリデン]-2-{[4-フェニル-5-(3,4,5-トリメトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジド
- **N'-[(E)-(2,4-ジメトキシフェニル)メチリデン]-2-{[4-フェニル-5-(3,4,5-トリメトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジド
独自性
2-{[5-(3,4-ジメトキシフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-1-ナフチルメチリデン]アセトヒドラジドの独自性は、官能基と構造的特徴の特定の組み合わせにあります。 このユニークな構造は、その独特の化学的および生物学的特性に貢献し、さまざまな研究アプリケーションにとって貴重な化合物となっています .
類似化合物との比較
Similar Compounds
- **N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- **N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- **N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
The uniqueness of 2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide lies in its specific combination of functional groups and structural features. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C29H25N5O3S |
|---|---|
分子量 |
523.6 g/mol |
IUPAC名 |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C29H25N5O3S/c1-36-25-16-15-21(17-26(25)37-2)28-32-33-29(34(28)23-12-4-3-5-13-23)38-19-27(35)31-30-18-22-11-8-10-20-9-6-7-14-24(20)22/h3-18H,19H2,1-2H3,(H,31,35)/b30-18+ |
InChIキー |
LWKAFFUELDNUJQ-UXHLAJHPSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC5=CC=CC=C54)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC5=CC=CC=C54)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11682336.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11682359.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide](/img/structure/B11682373.png)

![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11682380.png)
![2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid](/img/structure/B11682388.png)
![ethyl 5-{[(4-methoxyphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11682398.png)
![Ethyl 5-ethyl-2-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11682400.png)

![2-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11682409.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11682412.png)
![(5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11682413.png)
